molecular formula C15H19NO3 B1520512 tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate CAS No. 914349-13-6

tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate

Cat. No. B1520512
CAS RN: 914349-13-6
M. Wt: 261.32 g/mol
InChI Key: KAEXNZCDBTXDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate, also known as TBHMI, is a synthetic compound that has a wide range of applications in scientific research. TBHMI has been used in many biochemical and physiological studies due to its potential to modulate the activity of enzymes and receptors. TBHMI has also been studied for its potential to be used as a drug or a therapeutic agent.

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. 1-Boc-3-Hydroxymethyl-2-methylindole is a valuable precursor in the synthesis of indole alkaloid derivatives. These derivatives are prevalent in many natural products and drugs, and they play a crucial role in cell biology. The indole moiety is particularly significant due to its presence in compounds with various biological activities .

Cancer Research

Indole derivatives, including 1-Boc-3-Hydroxymethyl-2-methylindole , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells. The compound’s ability to be modified allows researchers to synthesize numerous analogs that can be tested for antitumor activity .

Microbial Infection Treatment

The structural versatility of indole derivatives makes them suitable for developing new antimicrobial agents1-Boc-3-Hydroxymethyl-2-methylindole serves as a starting point for synthesizing compounds that can be evaluated against various microbial infections, potentially leading to the discovery of new antibiotics .

Neurodegenerative Disorders

Research into treatments for neurodegenerative disorders has also benefited from indole derivatives. The indole structure is a common feature in molecules that show promise in treating conditions such as Alzheimer’s and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for drug development in this field .

Material Science

In material science, 1-Boc-3-Hydroxymethyl-2-methylindole can be used to create novel organic materials with specific properties. These materials can have applications in electronics, photonics, and as sensors due to the indole ring’s electronic characteristics .

Green Chemistry

The principles of green chemistry emphasize the design of products and processes that minimize the use and generation of hazardous substances1-Boc-3-Hydroxymethyl-2-methylindole can be utilized in the development of catalytic processes that are more environmentally friendly, reducing the reliance on toxic chemicals and waste .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-12(9-17)11-7-5-6-8-13(11)16(10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEXNZCDBTXDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654327
Record name tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate

CAS RN

914349-13-6
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Reactant of Route 4
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Reactant of Route 5
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.